molecular formula C14H19ClN2O3 B1523361 (4-Aminopiperidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone hydrochloride CAS No. 1281025-81-7

(4-Aminopiperidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone hydrochloride

Cat. No.: B1523361
CAS No.: 1281025-81-7
M. Wt: 298.76 g/mol
InChI Key: BYDCDMVYQLUEKO-UHFFFAOYSA-N
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Description

(4-Aminopiperidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone hydrochloride: is a chemical compound with the molecular formula C₁₄H₁₈N₂O₃·HCl and a molecular weight of 298.77 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Aminopiperidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone hydrochloride typically involves the following steps:

  • Formation of the Piperidin-1-yl Core: : The piperidin-1-yl core is synthesized through a cyclization reaction involving the appropriate starting materials.

  • Introduction of the Amino Group: : The amino group is introduced to the piperidin-1-yl core through a substitution reaction.

  • Coupling with 2,3-Dihydrobenzo[b][1,4]dioxin-2-yl Carbonyl: : The final step involves the coupling of the piperidin-1-yl core with the 2,3-dihydrobenzo[b][1,4]dioxin-2-yl carbonyl group to form the target compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions can help streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(4-Aminopiperidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone hydrochloride: can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: : Reduction reactions can be used to modify the compound's structure.

  • Substitution: : Substitution reactions can introduce new substituents to the compound.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

(4-Aminopiperidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone hydrochloride: has several scientific research applications:

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : The compound may serve as a ligand for biological receptors or enzymes.

  • Industry: : Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (4-Aminopiperidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses.

Comparison with Similar Compounds

(4-Aminopiperidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone hydrochloride: can be compared with other similar compounds, such as:

  • Piperidine derivatives: : These compounds share the piperidin-1-yl core but differ in their substituents.

  • Dihydrobenzodioxin derivatives: : These compounds have similar structures but may have different functional groups.

The uniqueness of This compound

Properties

IUPAC Name

(4-aminopiperidin-1-yl)-(2,3-dihydro-1,4-benzodioxin-3-yl)methanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3.ClH/c15-10-5-7-16(8-6-10)14(17)13-9-18-11-3-1-2-4-12(11)19-13;/h1-4,10,13H,5-9,15H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYDCDMVYQLUEKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C(=O)C2COC3=CC=CC=C3O2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(4-Aminopiperidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone hydrochloride
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(4-Aminopiperidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone hydrochloride
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(4-Aminopiperidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone hydrochloride
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(4-Aminopiperidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone hydrochloride
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(4-Aminopiperidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone hydrochloride

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